molecular formula C11H7F2NO2 B1417848 4-(2,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one CAS No. 1017294-08-4

4-(2,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one

Cat. No. B1417848
M. Wt: 223.17 g/mol
InChI Key: WXPBRLXDFVOOBC-YHYXMXQVSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. This information can often be found in chemical databases or scientific literature.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process includes understanding the starting materials, the conditions under which the reactions occur, the yield of the product, and any by-products formed.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction, the conditions under which it occurs, and the products formed are all part of this analysis.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Synthesis of similar oxazolone compounds, such as 4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one and 4-(4-formylbenzylidene)-2-phenyloxazol-5(4H)-one, has been reported. These compounds were produced via reactions like the Erlenmeyer–Plöchl reaction and characterized using techniques like NMR and IR spectroscopy (Rodrigues, Martinho, & Afonso, 2015); (Krawczyk et al., 2020).
  • Crystal Structure Analysis : The crystal structure of related compounds like 4-(2,4-dihydroxybenzylideneamino)-5-methyl-2H-1,2,4-triazol-3(4H)-one has been studied, providing insights into the molecular geometry and intermolecular interactions of similar compounds (Ustabaş, Ünlüer, & Kör, 2011).

Biological Activity and Applications

  • Pharmacological Activity : Various oxazolone derivatives have been studied for their pharmacological activities. For example, derivatives like 4-(4-methoxybenzylidene)-2-methyloxazole-5-one have been investigated for their potential biological activities (Arrahman, Hayun, & Yanuar, 2011).
  • Biological Evaluation : The interaction between similar oxazolone dyes and biological molecules such as Concanavalin A, and their effects on biological processes like ion transport, have been explored (Krawczyk et al., 2020).

Chemical Reactivity and Properties

  • Spectroscopic Properties : The solvatochromism and dipole moments of oxazolone dyes have been studied, shedding light on their photophysical properties and interactions with solvents (Krawczyk et al., 2020).
  • Reactivity Analysis : Research on Schiff bases tethered 1,2,4-triazole and pyrazole rings, which are structurally related, has involved DFT calculations and molecular dynamics simulations to investigate their reactive properties and potential applications in biochemistry (Pillai et al., 2019).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound, including toxicity, flammability, environmental impact, etc.


Future Directions

This could involve potential applications of the compound, areas for further research, etc.


Please note that the availability of this information can vary depending on how well-studied the compound is. For a less well-known compound, not all of this information may be available. It’s always a good idea to consult multiple sources and cross-reference information for accuracy. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

(4Z)-4-[(2,5-difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c1-6-14-10(11(15)16-6)5-7-4-8(12)2-3-9(7)13/h2-5H,1H3/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPBRLXDFVOOBC-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=C(C=CC(=C2)F)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\C2=C(C=CC(=C2)F)F)/C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650697
Record name (4Z)-4-[(2,5-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one

CAS RN

1017294-08-4
Record name (4Z)-4-[(2,5-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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